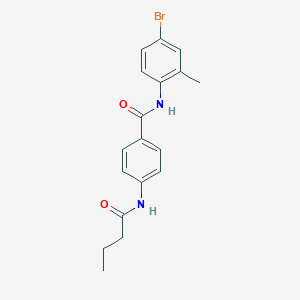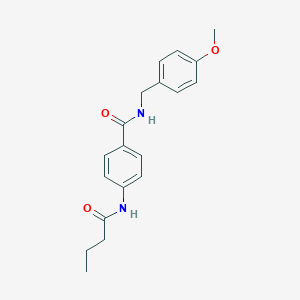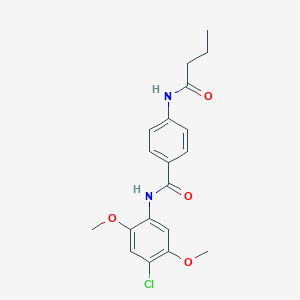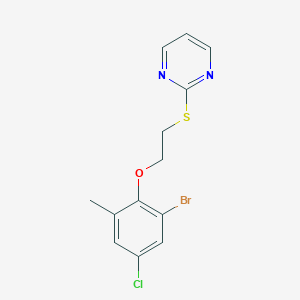![molecular formula C22H21N5O4 B215558 methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H22N4O4, and is commonly referred to as M2B.
作用機序
The mechanism of action of M2B is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. M2B has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. Additionally, M2B has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
M2B has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the modulation of immune response, and the protection of neurons from damage. M2B has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using M2B in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms underlying various cellular processes. However, one limitation of using M2B is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on M2B. One area of interest is the development of M2B-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of M2B and its potential applications in various scientific research fields. Finally, the development of more potent and selective M2B analogs may also be an area of future research.
合成法
The synthesis of M2B involves the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl isocyanate to form 2-(benzoylcarbamoyl)-4,6-dichloropyrimidine. This intermediate is then reacted with 2-methylphenyl isocyanate to form the final product, M2B.
科学的研究の応用
M2B has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, M2B has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, M2B has been studied for its potential to modulate the immune response, particularly in the context of autoimmune diseases. In neurology, M2B has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
製品名 |
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
分子式 |
C22H21N5O4 |
分子量 |
419.4 g/mol |
IUPAC名 |
methyl 2-[2-[[N//'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C22H21N5O4/c1-14-8-6-7-11-17(14)24-22(26-20(30)15-9-4-3-5-10-15)27-21-23-16(12-18(28)25-21)13-19(29)31-2/h3-12H,13H2,1-2H3,(H3,23,24,25,26,27,28,30) |
InChIキー |
JYCSXRHHPBJLRM-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1N/C(=N/C(=O)C2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CC(=O)OC |
SMILES |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
正規SMILES |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)






![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)